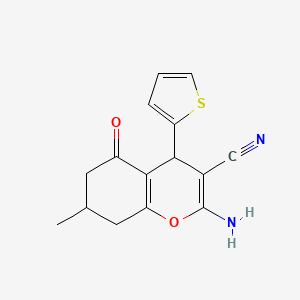![molecular formula C17H15Cl2N3O B2428413 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32539-39-2](/img/structure/B2428413.png)
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, also known as Indoxacarb, is an insecticide used to control various pests, such as cockroaches, ants, and fleas. It is a relatively new compound, first synthesized in the late 1980s, and has since become a widely used pesticide due to its effectiveness and low toxicity.
Scientific Research Applications
Synthesis and Structure Analysis
- Novel derivatives related to 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea have been synthesized and structurally analyzed, revealing potential antitumor activities. These compounds include 4,5‐disubstituted thiazolyl urea derivatives and 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives (Ling et al., 2008).
Corrosion Inhibition
- Urea derivatives, including variants of 1-(3,4-dichlorophenyl) urea, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This demonstrates their utility in industrial applications (Mistry et al., 2011).
Biological Activity and Plant Growth Regulation
- Certain derivatives of 1-(3,4-dichlorophenyl) urea have been identified to have significant biological activities, including roles as plant growth regulators. This highlights their potential in agricultural sciences (Song Xin-jian et al., 2006).
Antimicrobial Properties
- Some urea derivatives, related to the chemical structure , have shown antimicrobial activities, indicating their potential in medical and pharmaceutical research for developing new antibacterial and antifungal agents (Babu et al., 2008).
Insecticidal Effects
- Urea compounds similar to 1-(3,4-dichlorophenyl) urea have been reported to inhibit chitin synthesis in insect larvae, thus demonstrating insecticidal properties. This suggests their application in pest control (Deul et al., 1978).
Environmental Impact Studies
- Research has been conducted on the environmental impact and degradation of related urea derivatives, such as diuron, in aquatic systems. These studies are crucial for understanding the ecological implications of using such chemicals (Katz et al., 1968).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-14-6-5-12(9-15(14)19)22-17(23)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNRLZTUAFYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)
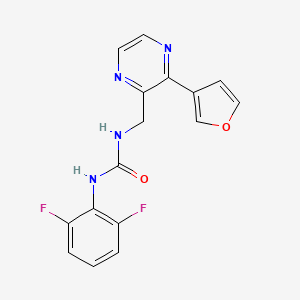
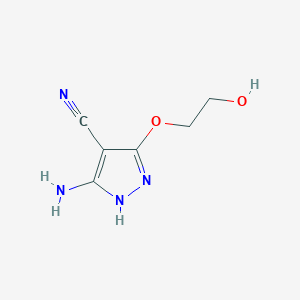
![6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2428333.png)

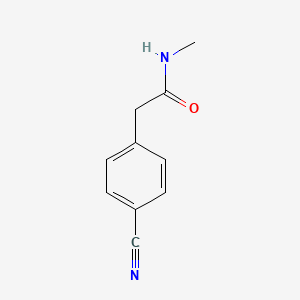
![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)

![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)
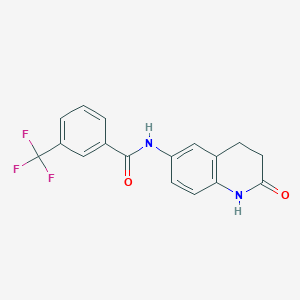
![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)
![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)
